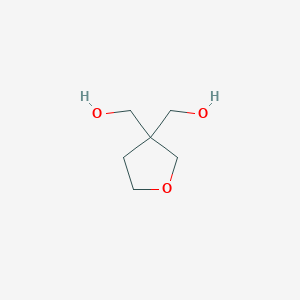
(Tetrahydrofuran-3,3-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydrofuran-3,3-diyl)dimethanol is a chemical compound with the molecular formula C6H12O3 It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains two hydroxymethyl groups attached to the third carbon of the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Tetrahydrofuran-3,3-diyl)dimethanol can be synthesized through several methods. One common approach involves the reduction of tetrahydrofuran-3,3-dicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in an anhydrous solvent like diethyl ether under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of tetrahydrofuran-3,3-dicarboxylic acid esters. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to yield the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydrofuran-3,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran-3,3-dimethanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetrahydrofuran-3,3-dicarboxylic acid.
Reduction: Tetrahydrofuran-3,3-dimethanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Tetrahydrofuran-3,3-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of resins, adhesives, and coatings due to its reactive hydroxymethyl groups.
Mecanismo De Acción
The mechanism of action of (Tetrahydrofuran-3,3-diyl)dimethanol involves its ability to undergo various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. In drug delivery systems, this compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
(Tetrahydrofuran-3,3-diyl)dimethanol can be compared with other similar compounds, such as:
Tetrahydrofuran-2,5-diyl)dimethanol: This compound has hydroxymethyl groups attached to the second and fifth carbons of the tetrahydrofuran ring. It exhibits similar reactivity but may have different physical properties and applications.
Tetrahydrofuran-3,4-diyl)dimethanol: This compound has hydroxymethyl groups attached to the third and fourth carbons of the tetrahydrofuran ring. It also shows similar chemical behavior but may differ in its biological and industrial applications.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-6(4-8)1-2-9-5-6/h7-8H,1-5H2 |
Clave InChI |
LVHJHYIENWZTMG-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


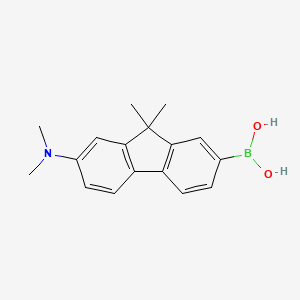
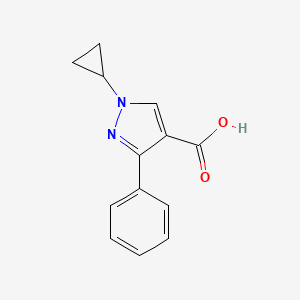
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
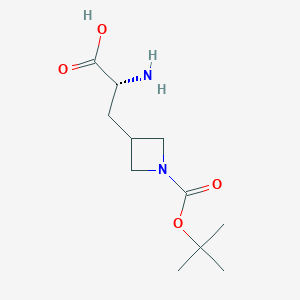

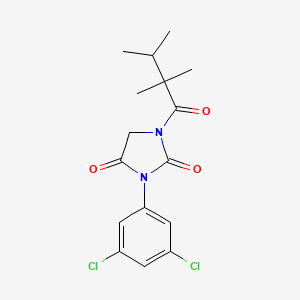
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)


![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)


